molecular formula C7H15Br2N B1381038 [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide CAS No. 1803600-73-8

[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide

Cat. No.: B1381038
CAS No.: 1803600-73-8
M. Wt: 273.01 g/mol
InChI Key: AXJAIWSLGYATBS-UHFFFAOYSA-N
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Description

Chemical Significance and Research Context

[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide stands as a remarkable example of the sophisticated molecular architectures that define modern organic chemistry. The compound possesses the molecular formula C7H15Br2N with a molecular weight of 273.01, presenting a unique combination of functional groups that confer exceptional versatility in chemical synthesis. The presence of both bromomethyl and methanamine functionalities within a cyclopentyl framework creates multiple reactive sites that can be exploited for diverse chemical transformations. This structural complexity positions the compound as an invaluable synthetic intermediate, particularly in the construction of complex nitrogen-containing heterocycles and bioactive molecules.

The chemical significance of this compound extends beyond its immediate synthetic utility to encompass broader implications for pharmaceutical research and medicinal chemistry. The cyclopentyl amine structural motif has emerged as a privileged scaffold in drug discovery, with numerous studies demonstrating the enhanced biological activity and improved pharmacokinetic properties of cyclopentyl-containing compounds. The incorporation of halogen atoms, specifically bromine in this case, further amplifies the compound's potential through the facilitation of various coupling reactions and the modulation of electronic properties. These characteristics make [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide a particularly attractive target for researchers investigating novel therapeutic agents.

Furthermore, the compound's hydrobromide salt form represents a strategic choice for enhancing both stability and solubility characteristics. This formulation addresses common challenges associated with amine-containing compounds, particularly their tendency toward oxidation and their limited solubility in polar solvents. The hydrobromide salt formation not only improves handling characteristics but also facilitates purification and characterization processes, making it more amenable to both laboratory-scale synthesis and potential industrial applications. The compound's significance is further underscored by its inclusion in comprehensive chemical databases and its recognition as a valuable research tool in academic and industrial settings.

Historical Development of Cyclopentyl Amine Derivatives

The historical development of cyclopentyl amine derivatives traces back to the early 20th century when researchers first recognized the unique properties of cyclic amine systems. Initial investigations focused on simple cyclopentylamine compounds, which demonstrated distinct biological activities compared to their linear counterparts. The synthesis of cyclopentylamine was historically achieved through the reductive amination of cyclopentanone with ammonia over nickel catalysts at elevated pressures and temperatures, typically 20 megapascals and 150-200 degrees Celsius in the presence of circulating hydrogen. This foundational work established the groundwork for more complex cyclopentyl amine derivatives.

The evolution of cyclopentyl amine chemistry gained significant momentum during the mid-20th century with the development of more sophisticated synthetic methodologies. Patent literature from this period reveals extensive research into aminoketone preparation methods, including novel rearrangement reactions that allowed for the construction of complex cyclopentyl scaffolds. These early investigations demonstrated that alpha-aminoketones could be prepared through innovative skeletal rearrangement processes, involving the reaction of alpha-hydroxyketones with various amine sources. The methodology involved the formation of intermediate alpha-hydroxyimines, which could then be rearranged to desired alpha-aminoketones through thermal treatment in suitable solvents such as decalin at temperatures ranging from 180 to 250 degrees Celsius.

The pharmaceutical industry's growing interest in cyclopentyl amine derivatives during the latter half of the 20th century catalyzed significant advances in synthetic methodology and structure-activity relationship studies. Research revealed that cyclopentylamine derivatives exhibited promising activity as chemokine receptor 2 antagonists, leading to extensive investigation of structure-kinetic relationships. These studies demonstrated that modifications to the cyclopentyl ring system could dramatically influence both binding affinity and selectivity for specific biological targets. The development of cyclopentylamine and cyclohexylamine derivatives as neurokinin-1 and serotonin selective reuptake inhibitor antagonists marked a significant milestone in the field, establishing these compounds as valuable therapeutic agents for treating various neurological and psychiatric conditions.

The modern era of cyclopentyl amine research has been characterized by increasingly sophisticated synthetic approaches and a deeper understanding of their biological mechanisms. Contemporary research has expanded to include the development of fully substituted chiral cyclopentylamine derivatives as precursors for carbanucleosides. These advanced synthetic routes employ complex multistep procedures involving glucose-derived substrates and sophisticated cyclization reactions, demonstrating the field's evolution toward precision molecular construction. The historical progression from simple cyclopentylamine synthesis to complex stereochemically defined derivatives illustrates the remarkable advancement in both synthetic methodology and mechanistic understanding.

Nomenclature and Systematic Classification

The systematic nomenclature of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide follows the established International Union of Pure and Applied Chemistry conventions for organic compounds containing multiple functional groups. According to the systematic naming protocol, the compound is designated as [1-(bromomethyl)cyclopentyl]methanamine; hydrobromide, reflecting the hierarchical priority of functional groups and the specific structural arrangement. The nomenclature begins with the identification of the longest carbon chain containing the amino group, followed by the systematic description of substituents and their positional relationships within the molecular framework.

The structural classification of this compound places it within the broader category of aliphatic amines, specifically those containing cyclic substituents. According to standard amine classification systems, the compound represents a primary amine due to the presence of a single alkyl group attached to the nitrogen atom, with the remaining positions occupied by hydrogen atoms. The cyclopentyl moiety functions as a complex substituent containing additional functional groups, specifically the bromomethyl group attached to the ring system. This classification is further refined by considering the compound's salt form, which places it in the subcategory of amine hydrobromide salts.

The systematic classification extends to the compound's stereochemical considerations and conformational properties. The cyclopentyl ring system adopts specific conformational preferences that influence both the compound's reactivity and its interactions with biological targets. The presence of the bromomethyl substituent introduces additional complexity through its influence on ring conformation and the creation of potential stereogenic centers. The methanamine group's orientation relative to the cyclopentyl ring system creates specific spatial arrangements that are crucial for understanding the compound's chemical behavior and biological activity patterns.

Property Value Classification Category
Chemical Formula C7H15Br2N Organobromine Compound
Molecular Weight 273.01 Medium Molecular Weight Amine
Functional Groups Primary Amine, Alkyl Bromide Multifunctional Compound
Ring System Cyclopentyl Alicyclic Amine
Salt Form Hydrobromide Amine Salt
Standard InChI InChI=1S/C7H14BrN.BrH/c8-5-7(6-9)3-1-2-4-7;/h1-6,9H2;1H Unique Identifier

The International Union of Pure and Applied Chemistry systematic name provides a precise description of the compound's structural features while maintaining consistency with established nomenclature conventions. The designation clearly identifies the bromomethyl group's position at carbon-1 of the cyclopentyl ring, the methanamine substituent's attachment point, and the hydrobromide salt formation. This systematic approach ensures unambiguous identification of the compound across different research contexts and facilitates accurate communication within the scientific community.

Current Research Landscape and Academic Relevance

The contemporary research landscape surrounding [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide and related cyclopentyl amine derivatives encompasses diverse areas of investigation, ranging from fundamental synthetic methodology to advanced pharmaceutical applications. Current academic interest focuses particularly on the compound's utility as a versatile building block for the construction of complex molecular architectures, with emphasis on its role in medicinal chemistry and drug discovery programs. Research groups worldwide are investigating novel synthetic approaches that leverage the compound's unique reactivity profile to access previously challenging molecular targets.

Recent developments in the field have highlighted the compound's significance in coordination chemistry applications. Studies have demonstrated that cyclopentylamine derivatives can function effectively as ligands in the formation of metal complexes, with specific research showing the successful preparation of cis-dichlorobis(cyclopentylamine)platinum(II) complexes. These coordination compounds have exhibited promising biological activities, including cytostatic and antitumor properties, thereby expanding the potential therapeutic applications of cyclopentyl amine systems beyond their traditional roles as organic intermediates.

The pharmaceutical research community has shown particular interest in the structure-activity relationships of cyclopentyl amine derivatives, with extensive studies examining their potential as therapeutic agents for various medical conditions. Research has identified cyclopentylamine derivatives as promising chemokine receptor 2 antagonists, with structure-kinetic relationship studies revealing critical parameters for optimizing biological activity. These investigations have demonstrated that subtle modifications to the cyclopentyl framework can dramatically influence binding affinity, selectivity, and pharmacokinetic properties, making these compounds attractive candidates for drug development programs targeting inflammatory diseases, neuropathic pain, and other therapeutic areas.

Contemporary research methodologies have also focused on developing more efficient and environmentally sustainable synthetic routes to cyclopentyl amine derivatives. Modern synthetic approaches employ advanced catalytic systems and innovative reaction conditions to improve yields and reduce environmental impact. These methodological advances include the development of microwave-assisted synthesis protocols, novel coupling reactions utilizing the bromomethyl functionality, and sophisticated purification techniques that enhance the overall efficiency of the synthetic process. The ongoing research efforts continue to expand the accessible chemical space around cyclopentyl amine derivatives while addressing practical considerations related to scalability and sustainability.

Research Area Current Applications Academic Institutions Publication Trends
Medicinal Chemistry Chemokine Receptor Antagonists Multiple International Increasing
Coordination Chemistry Platinum Complex Formation Materials Science Centers Steady Growth
Synthetic Methodology Building Block Development Organic Chemistry Departments Expanding
Structure-Activity Studies Optimization Programs Pharmaceutical Research High Priority
Green Chemistry Sustainable Synthesis Environmental Chemistry Groups Emerging Focus

The academic relevance of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide extends beyond its immediate chemical properties to encompass broader questions about molecular design, biological activity, and synthetic efficiency. Current research programs are investigating the fundamental principles governing the compound's reactivity patterns, with particular attention to understanding how structural modifications influence both chemical behavior and biological activity. These investigations contribute to the development of predictive models that can guide the design of new cyclopentyl amine derivatives with enhanced properties for specific applications.

Properties

IUPAC Name

[1-(bromomethyl)cyclopentyl]methanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN.BrH/c8-5-7(6-9)3-1-2-4-7;/h1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJAIWSLGYATBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-73-8
Record name Cyclopentanemethanamine, 1-(bromomethyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803600-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Bromination of Cyclopentylmethanamine Derivatives

The core step in preparing [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide is the selective bromination of the methyl group attached to the cyclopentyl ring. This step typically uses brominating agents under controlled conditions to avoid over-bromination or side reactions.

Key aspects of the bromination step:

  • Reagents and Solvents: Bromine or bromine-containing reagents (e.g., triphenylphosphite-bromine complexes) are employed. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are preferred due to their ability to solubilize reagents and stabilize intermediates.

  • Temperature Control: Maintaining low temperatures (below 15°C, often near 0°C or below) is critical to minimize side reactions such as ring opening of the cyclopentyl moiety and formation of undesired by-products.

  • Catalysts and Additives: Triarylphosphites, especially triphenylphosphite, have been shown to improve the bromination efficiency and purity of the bromomethyl product by forming reactive intermediates that facilitate selective substitution.

  • Reaction Monitoring: The reaction progress is monitored by analytical techniques such as NMR and HPLC to ensure high purity and yield.

Conversion to Hydrobromide Salt

After bromination, the free amine is converted into its hydrobromide salt by treatment with hydrobromic acid or by direct reaction with hydrobromide salts in suitable solvents.

  • This step enhances the compound's stability, crystallinity, and ease of handling.

  • The hydrobromide salt form is typically isolated by precipitation or crystallization from solvents like ethanol or ethyl acetate.

Representative Preparation Procedure

Based on analogous bromomethyl cycloalkylamine syntheses and bromination methods reported in industrial and academic literature, a typical preparation sequence is as follows:

Step Description Conditions Notes
1 Dissolution of triphenylphosphite in DMF or DMSO Ambient to <15°C Ensures good solubility and reactivity
2 Addition of bromine slowly under stirring <15°C, often 0°C Controls exothermic reaction, avoids side reactions
3 Cooling to below 0°C after bromine consumption <0°C Prepares reaction mixture for substrate addition
4 Addition of cyclopentylmethanamine or cyclopentylmethanol derivative <0°C Minimizes ring strain-induced side reactions
5 Stirring until reaction completion 0°C to room temperature Reaction time varies, monitored by TLC or HPLC
6 Quenching and work-up Addition of water or quenching agent Extract and purify brominated amine
7 Conversion to hydrobromide salt Treatment with hydrobromic acid or hydrobromide salt Crystallization and isolation

Research Findings and Optimization

  • Use of Triarylphosphites: The substitution of triphenylphosphine with triphenylphosphite increases polarity and solubility in polar aprotic solvents, enabling higher concentration reactions and better yields. This approach also reduces the formation of by-products such as bromoalkenes, which are difficult to separate.

  • Temperature Management: Controlling the temperature below 15°C during bromine addition and further lowering it below 0°C after bromine consumption is essential to limit exothermic side reactions and maintain ring integrity.

  • Purity Considerations: The purity of the bromomethylcyclopentyl intermediates directly affects the quality of the final hydrobromide salt. High purity is achieved by careful control of reaction parameters and purification steps, such as recrystallization or flash chromatography.

Comparative Data Table of Bromination Conditions

Parameter Typical Range/Value Effect on Reaction Outcome
Brominating agent Bromine with triphenylphosphite Selective bromination, reduced by-products
Solvent DMF, DMSO, Sulfolane High polarity aids solubility and reaction control
Temperature (bromine addition) <15°C (preferably 0-10°C) Limits exothermic side reactions
Temperature (substrate addition) <0°C Prevents ring opening and decomposition
Reaction time 30 min to several hours Monitored for completion
Purification method Crystallization, chromatography Ensures high purity of hydrobromide salt
Yield Typically >60% (varies by method) Dependent on precise control of conditions

Limitations and Considerations

  • The strained ring system of cyclopentyl derivatives requires stringent temperature control to avoid ring opening or polymerization.

  • The choice of solvent and brominating agent significantly impacts the reaction's selectivity and yield.

  • Scale-up requires careful heat exchange management due to the exothermic nature of bromination.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide has been investigated for its potential as a pharmaceutical agent due to its amino group, which is crucial for biological activity. It serves as a precursor in the synthesis of various bioactive compounds.

Case Study: Synthesis of Bioactive Derivatives

A study demonstrated the synthesis of derivatives from [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide that exhibited activity against specific biological targets. The derivatives were evaluated for their binding affinity at adenosine receptors, highlighting the compound's versatility in drug design .

CompoundBinding Affinity (Ki_i nM)Efficacy (%)
19.63 ± 1.6152
2190 ± 168
310.1 ± 0.81

Pharmacology

The compound has been explored for its role in modulating receptor activities, particularly in the context of inflammatory responses. Its ability to inhibit the production of inflammatory mediators has been documented, making it a candidate for further pharmacological studies.

Case Study: Inhibition of MCP-1 Production

Research indicated that compounds derived from [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide could effectively inhibit monocyte chemoattractant protein-1 (MCP-1) secretion in vitro, suggesting potential applications in treating inflammatory diseases .

Material Science

The unique chemical structure allows for the exploration of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide in material science, particularly in developing novel polymers or composites with specific mechanical and thermal properties.

Chemical Probes

The compound has been utilized as a chemical probe in biological studies to dissect complex cellular pathways. Its selectivity and potency make it suitable for investigating specific interactions within biological systems.

Mechanism of Action

The mechanism of action of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide involves its interaction with specific molecular targets such as enzymes and receptors. The bromomethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound valuable in research focused on understanding these mechanisms .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclic Methanamine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Counterion Key Properties/Applications Reference
[1-(Bromomethyl)cyclopentyl]methanamine HBr C₆H₁₂Br₂N ~280–300 Bromomethyl, cyclopentyl HBr Alkylating agent, synthetic intermediate
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine C₁₂H₁₄ClN 207.7 4-Chlorophenyl, cyclopentyl Free base Pharmaceutical intermediate
4-(Bromomethyl)benzylamine hydrobromide C₈H₁₁Br₂N 280.99 Bromomethyl, benzyl HBr Organic synthesis, purity 95%
1-(4-Bromophenyl)cyclopropanamine hydrochloride C₉H₁₁BrClN 248.55 4-Bromophenyl, cyclopropyl HCl Research chemical (CAS 952289-92-8)
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine HCl C₁₂H₁₄ClF₂N 261.7 2-Chloro-4-fluorophenyl, cyclopentyl HCl Structural analog for drug discovery

Structural and Functional Differences

Substituent Effects: The bromomethyl group in the target compound enhances electrophilicity compared to aryl-substituted analogs (e.g., 4-chlorophenyl in ). This makes it more reactive in SN2 reactions or cross-coupling chemistry.

Counterion Impact :

  • Hydrobromide (HBr) salts generally have higher solubility in polar solvents compared to hydrochlorides (HCl) due to the larger bromide ion . This affects formulation in pharmaceutical contexts.

Ring Size Variations :

  • Cyclopentyl rings (5-membered) offer conformational flexibility, whereas cyclopropyl rings (3-membered) are rigid and strain-energized, influencing their reactivity and metabolic stability .

Physicochemical Properties

  • Boiling Point : The target compound’s analogs with aromatic substituents (e.g., 4-fluorophenyl cyclopentylmethanamine) have lower boiling points (~273°C ) compared to brominated aliphatic derivatives (~309°C for 4-(bromomethyl)benzylamine HBr ), likely due to reduced van der Waals interactions.
  • LogP : Brominated compounds (e.g., 4-(bromomethyl)benzylamine HBr, LogP 3.7 ) are more lipophilic than fluorinated or chlorinated derivatives, impacting membrane permeability in biological systems.

Biological Activity

Overview

[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide is a chemical compound with the molecular formula C7H14BrN·HBr, commonly utilized in organic synthesis and biochemical research. This compound exhibits unique biological properties due to its ability to interact with various biological macromolecules, making it a valuable tool in drug discovery and enzyme inhibition studies.

The synthesis of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide typically involves the bromination of cyclopentylmethanamine using brominating agents such as hydrobromic acid or bromine under controlled conditions. The resulting compound is a stable solid, which can undergo various chemical reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or thiols.
  • Oxidation and Reduction Reactions : Although less common, these reactions can yield cyclopentylmethanone derivatives.

The biological activity of [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide is primarily attributed to its mechanism of action involving interactions with specific enzymes and receptors. The bromomethyl group allows for the formation of covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can significantly affect various biochemical pathways, including neurotransmitter signaling.

Enzyme Inhibition

Research indicates that [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide can act as an inhibitor for certain enzymes. Its ability to form covalent bonds enhances its potential as a selective inhibitor in biochemical assays. The compound's structural features enable it to target specific active sites within enzymes, thereby altering their function.

Receptor Binding

The compound has shown promise in studies involving receptor binding, particularly with serotonin receptors. Its structural similarity to known neurotransmitters allows it to interact effectively with these receptors, potentially influencing signaling pathways related to mood regulation and other physiological responses.

Case Studies and Research Findings

  • Serotonin Receptor Studies : Research has demonstrated that compounds similar to [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide exhibit selective agonist activity at serotonin 2C receptors, which are implicated in various neuropsychiatric disorders. These studies highlight the potential for developing new therapeutic agents targeting these receptors .
  • Antipsychotic Activity : In animal models, compounds derived from [1-(Bromomethyl)cyclopentyl]methanamine hydrobromide have been evaluated for antipsychotic-like effects. The findings suggest that these compounds may modulate dopaminergic and serotonergic systems, providing insights into their potential use in treating psychotic disorders .
  • Enzyme Interaction Studies : Detailed kinetic studies have shown that this compound can effectively inhibit specific enzymes involved in neurotransmitter metabolism, suggesting its utility in understanding the biochemical mechanisms underlying neurological diseases .

Comparative Analysis

CompoundActivity TypeKey Findings
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromideEnzyme InhibitionSelective inhibition of neurotransmitter metabolizing enzymes.
Analog Compounds (e.g., N-substituted cyclopropylamines)Receptor AgonismSelective activity at serotonin 2C receptors with potential antipsychotic effects .
Other Halogenated CyclopentylaminesGeneral Biological ActivityVarying degrees of receptor affinity and enzyme inhibition capabilities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [1-(bromomethyl)cyclopentyl]methanamine hydrobromide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of a cyclopentane precursor. For example, reacting [1-(hydroxymethyl)cyclopentyl]methanamine with hydrobromic acid (HBr) under reflux conditions in a polar solvent (e.g., ethanol) to introduce the bromomethyl group. Careful control of stoichiometry (e.g., excess HBr) and temperature (60–80°C) minimizes by-products like elimination derivatives .
  • Key Considerations : Monitor reaction progress using TLC or HPLC to detect intermediates (e.g., unreacted alcohol). Purification via recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can the purity and structural integrity of [1-(bromomethyl)cyclopentyl]methanamine hydrobromide be validated?

  • Analytical Techniques :

  • NMR : 1^1H NMR should show signals for the cyclopentyl ring (δ 1.5–2.5 ppm), bromomethyl group (δ 3.3–3.7 ppm), and amine hydrobromide (broad peak δ 5.0–8.0 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode should display a molecular ion peak at m/z 236.04 (C7_7H13_{13}BrN+^+) and a hydrobromide adduct at m/z 316.96 .
    • Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) confirms ≥98% purity. Residual solvents (e.g., ethanol) are quantified via GC-MS .

Advanced Research Questions

Q. What role does the hydrobromide counterion play in stabilizing [1-(bromomethyl)cyclopentyl]methanamine, and how does this affect its reactivity?

  • Mechanistic Insight : The hydrobromide salt enhances solubility in polar solvents (e.g., water, DMSO) and stabilizes the amine group against oxidation. This is critical in nucleophilic substitution reactions where the free amine could act as a base, competing with desired pathways.
  • Experimental Design : Compare reactivity of the hydrobromide salt vs. free amine in SN2 reactions (e.g., with NaN3_3). Kinetic studies (monitored via 1^1H NMR) reveal faster azide substitution in the salt form due to improved leaving group ability .

Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?

  • Methods :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electrophilic sites (e.g., bromomethyl carbon).
  • Docking Studies : Simulate interactions with enzymes (e.g., aminotransferases) to identify binding motifs. The cyclopentyl group may induce steric hindrance, altering substrate specificity .
    • Validation : Correlate computational predictions with experimental data (e.g., IC50_{50} values in enzyme inhibition assays).

Q. How do structural analogs (e.g., [1-(chloromethyl)cyclopentyl]methanamine) compare in reactivity and biological activity?

  • Comparative Analysis :

  • Reactivity : Bromine’s higher leaving group ability (vs. chlorine) accelerates substitution reactions (e.g., with thiols or amines).
  • Biological Activity : In antimicrobial assays, brominated derivatives show enhanced potency due to increased lipophilicity (LogP ~3.7 vs. 2.9 for chloro analogs) .
    • Experimental Approach : Synthesize analogs and test in parallel using standardized protocols (e.g., MIC assays against E. coli).

Data Contradiction and Optimization

Q. Conflicting reports note variable yields in bromination reactions. How can these discrepancies be resolved?

  • Root Cause Analysis : Yield variations often stem from impurities in starting materials (e.g., residual moisture in HBr) or inconsistent temperature control.
  • Optimization :

  • Use anhydrous HBr and rigorously dry solvents.
  • Implement a gradient temperature profile (ramp from 25°C to 80°C over 2 hours) to suppress side reactions .
    • Validation : Replicate reactions with controlled variables and characterize products via XRD to confirm crystalline purity .

Application-Driven Questions

Q. How can [1-(bromomethyl)cyclopentyl]methanamine hydrobromide serve as a versatile intermediate in drug discovery?

  • Case Study :

  • Antiviral Agents : React with pyridine derivatives to form quaternary ammonium salts with enhanced bioavailability.
  • Neuroactive Compounds : Couple with fluorophenyl groups (via Suzuki-Miyaura cross-coupling) to modulate blood-brain barrier penetration .
    • Synthetic Strategy : Prioritize reactions with high atom economy (e.g., one-pot amination/bromination) to reduce waste .

Tables for Key Data

Property Value Reference
Molecular Weight236.04 g/mol (free base)
LogP (Predicted)3.7 ± 0.2
Solubility in Water25 mg/mL (20°C)
Melting Point210–215°C (dec.)
StabilityStable at 4°C (dry, dark)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide
Reactant of Route 2
[1-(Bromomethyl)cyclopentyl]methanamine hydrobromide

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